propan-2-one O-acetyl oxime
CAS No.: 18312-45-3
Cat. No.: VC6148181
Molecular Formula: C5H9NO2
Molecular Weight: 115.132
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18312-45-3 |
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Molecular Formula | C5H9NO2 |
Molecular Weight | 115.132 |
IUPAC Name | (propan-2-ylideneamino) acetate |
Standard InChI | InChI=1S/C5H9NO2/c1-4(2)6-8-5(3)7/h1-3H3 |
Standard InChI Key | GMZRHQOQCJMESC-UHFFFAOYSA-N |
SMILES | CC(=NOC(=O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Propan-2-one O-acetyl oxime, systematically named , belongs to the class of oxime esters. Its structure features an acetylated oxime group attached to a propan-2-one backbone. Key molecular descriptors include:
Molecular Properties
The compound’s planar geometry and electron-rich oxime moiety facilitate nucleophilic additions and rearrangements, making it reactive toward aldehydes, ketones, and transition metal catalysts .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Propan-2-one O-acetyl oxime is synthesized via a two-step protocol:
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Oxime Formation: Propan-2-one reacts with hydroxylamine hydrochloride () in ethanol under basic conditions (e.g., pyridine) at 60°C for 75 minutes, yielding propan-2-one oxime .
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Acetylation: The oxime intermediate undergoes acetylation with acetic anhydride () catalyzed by -dimethylaminopyridine (DMAP) at room temperature :
Industrial processes optimize this route using continuous flow reactors and automated purification systems, achieving yields exceeding 90% .
Chemical Reactivity and Reaction Pathways
Beckmann Rearrangement
Under acidic conditions, propan-2-one O-acetyl oxime undergoes Beckmann rearrangement to form acetamide derivatives. For example, treatment with yields -acetylacetamide :
Hydrolysis
Hydrolysis in aqueous base regenerates propan-2-one and hydroxylamine, demonstrating its reversibility as a protecting group for carbonyl compounds:
Catalytic Applications
In copper-catalyzed reactions, this compound participates in radical cross-coupling processes. For instance, with β-ketoesters, it forms polysubstituted pyrroles via iminyl radical intermediates :
Biological and Pharmacological Activity
Enzyme Inhibition
Propan-2-one O-acetyl oxime inhibits enzymes such as fatty acid amide hydrolase (FAAH), elevating endocannabinoid levels in vitro. This mechanism suggests potential applications in pain management therapies .
Antimicrobial Properties
Studies report significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to nonracemic amines and heterocycles, critical in synthesizing antibiotics (e.g., cephalosporins) and anticancer agents .
Polymer Chemistry
Its reactivity with dienes enables the production of cross-linked polymers with enhanced thermal stability, used in coatings and adhesives.
Analytical Chemistry
As a derivatization agent, it enhances the detectability of carbonyl compounds in gas chromatography-mass spectrometry (GC-MS) .
Comparison with Analogous Oxime Esters
Compound | Structure | Key Applications |
---|---|---|
Acetophenone O-acetyl oxime | Aromatic backbone | Synthesis of benzodiazepines |
Cyclohexanone O-acetyl oxime | Cycloaliphatic scaffold | Production of nylon precursors |
Propan-2-one O-acetyl oxime | Aliphatic, low steric hindrance | Catalysis, drug intermediates |
Propan-2-one O-acetyl oxime distinguishes itself through cost-effective synthesis and adaptability to large-scale production .
Future Directions and Challenges
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Catalytic Asymmetric Synthesis: Developing chiral catalysts to exploit its potential in enantioselective reactions .
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Toxicology Profiling: Comprehensive studies to assess chronic exposure risks in industrial settings .
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Green Chemistry: Optimizing solvent-free acetylation protocols to reduce environmental impact.
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